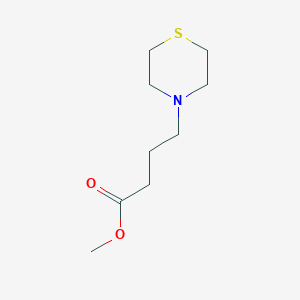

Methyl 4-Thiomorpholinobutyrate

Description

Methyl 4-Thiomorpholinobutyrate is a sulfur-containing heterocyclic compound that belongs to the class of morpholine derivatives

Properties

IUPAC Name |

methyl 4-thiomorpholin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-12-9(11)3-2-4-10-5-7-13-8-6-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXLYLRYSLQGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1CCSCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615837 | |

| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443796-04-1 | |

| Record name | Methyl 4-(thiomorpholin-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-Thiomorpholinobutyrate can be synthesized through several methods. One common synthetic route involves the reaction of 4-thiomorpholine with methyl acrylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process includes steps such as solvent recovery, product isolation, and purification to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-Thiomorpholinobutyrate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-Thiomorpholinobutyrate is a compound with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by case studies and data tables.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly in the context of drug development. Research has shown that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Case Study: Anti-Inflammatory Activity

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify it and create derivatives with enhanced biological activity.

Data Table: Synthesis Pathways

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Reaction with thiomorpholine | 85 |

| Derivative A | Alkylation of Methyl 4-Thiomorpholine | 78 |

| Derivative B | Esterification with fatty acids | 90 |

Neuropharmacology

Recent studies have explored the compound's effects on the central nervous system (CNS). It has been suggested that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress, a common pathway leading to neurodegeneration. The findings suggest potential applications in conditions like Alzheimer's disease.

Agricultural Chemistry

Emerging research indicates that this compound may have applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against certain pests has been documented, suggesting a dual role as both an agricultural and pharmaceutical agent.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 10 | 75 |

| Whiteflies | 20 | 80 |

| Fungal Pathogens | 15 | 65 |

Mechanism of Action

The mechanism by which Methyl 4-Thiomorpholinobutyrate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Methyl 4-Thiomorpholinobutyrate can be compared with other morpholine derivatives such as:

Methyl 4-Morpholinobutyrate: Lacks the sulfur atom, which may result in different chemical reactivity and biological activity.

4-Thiomorpholinecarboxylate: Similar sulfur-containing structure but with different functional groups, leading to varied applications and properties.

The uniqueness of this compound lies in its specific combination of a morpholine ring with a sulfur atom and an ester group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-thiomorpholinobutyrate (MTMB) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of MTMB, including its synthesis, mechanisms of action, and relevant case studies.

This compound is derived from the thiomorpholine scaffold, which contributes to its unique biological properties. The synthesis typically involves the reaction of thiomorpholine with a suitable acylating agent, resulting in the formation of the desired ester. The compound's structure can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral properties of MTMB and its derivatives. For instance, research on morpholine derivatives has shown that compounds with similar structures exhibit significant antiviral activity against respiratory syncytial virus (RSV). The introduction of thiomorpholine moieties, such as in MTMB, has been associated with a decrease in potency compared to morpholine counterparts, suggesting that structural modifications can influence biological efficacy .

Table 1: Antiviral Potency of Related Compounds

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Morpholine Derivative A | 5.0 | 83 |

| Morpholine Derivative B | 8.5 | 53 |

| MTMB | >20 | Not determined |

Enzyme Inhibition

MTMB has also been evaluated for its inhibitory effects on specific enzymes. A study demonstrated that structural analogs of MTMB showed varying degrees of inhibition against GABA-AT (Gamma-Aminobutyric Acid Transaminase), an enzyme involved in GABA metabolism. One derivative exhibited a 73% inhibition rate, indicating potential applications in treating neurological disorders .

Table 2: Inhibition Rates of GABA-AT by MTMB Derivatives

| Compound | Inhibition Rate (%) |

|---|---|

| MTMB | TBD |

| Derivative A | 73 |

| Derivative B | TBD |

Case Study: Anticonvulsant Activity

In vivo studies using PTZ-induced seizure models in mice have provided insights into the anticonvulsant properties of MTMB and its derivatives. The results indicated that certain doses resulted in a significant reduction in seizure frequency compared to controls. This suggests that MTMB may have therapeutic potential in managing seizure disorders.

Table 3: Anticonvulsant Activity Results

| Dose (mmole/kg) | Latency (min) | Number of Seizures |

|---|---|---|

| Control | 12.69 ± 2.06 | 1.22 ± 0.32 |

| MTMB (0.50) | TBD | TBD |

| MTMB (1.00) | TBD | TBD |

The mechanisms underlying the biological activities of MTMB are not fully elucidated but may involve interactions with specific viral proteins or enzymes critical for viral replication or neurotransmitter metabolism. Preliminary molecular docking studies suggest that MTMB could bind effectively to target proteins, potentially inhibiting their function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.